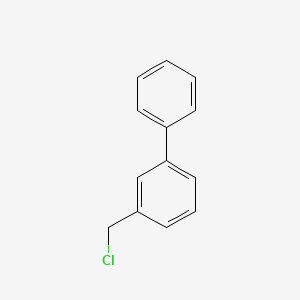

3-(Chloromethyl)-1,1'-biphenyl

描述

Strategic Importance of Aryl-Chloromethyl Functionalities in Contemporary Organic Synthesis

Aryl-chloromethyl functionalities are highly valued in organic synthesis due to their reactive nature. The chloromethyl group (-CH₂Cl) serves as a key building block, or synthon, for introducing a methylene (B1212753) group and other functionalities onto an aromatic ring. This reactivity allows for a variety of subsequent chemical reactions.

The carbon-chlorine bond in the chloromethyl group is susceptible to nucleophilic substitution, making it an excellent electrophilic site. This allows for the facile introduction of a wide array of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility is a cornerstone of modern synthetic strategies, enabling the construction of complex molecular architectures from simpler precursors. nih.govkvmwai.edu.in

Furthermore, the chloromethyl group can be a precursor to other functional groups. For instance, it can be readily converted to a hydroxymethyl group (-CH₂OH), an aminomethyl group (-CH₂NH₂), or a cyanomethyl group (-CH₂CN), each of which opens up new avenues for further chemical modifications. nih.gov This adaptability makes aryl-chloromethyl compounds invaluable tools for synthetic chemists.

The Biphenyl (B1667301) Scaffold as a Foundational Unit in Advanced Chemical Research

The biphenyl scaffold, consisting of two phenyl rings linked by a single bond, is a privileged structure in medicinal chemistry and materials science. nih.govmdpi.com Its rigid yet conformationally flexible nature provides a unique three-dimensional arrangement that is crucial for molecular recognition and interaction with biological targets. researchgate.net

Biphenyl derivatives have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov The ability of the biphenyl unit to interact with hydrophobic pockets in proteins and form π-π stacking interactions with amino acid residues makes it a common feature in the design of new therapeutic agents. mdpi.com For example, the anti-inflammatory drug flurbiprofen (B1673479) utilizes a biphenyl scaffold to bind to its target protein. nih.gov

In materials science, the biphenyl unit is a key component in the development of liquid crystals, organic light-emitting diodes (OLEDs), and fluorescent probes. arabjchem.orgmdpi.comrsc.org The electronic properties of the biphenyl system, which can be tuned by the introduction of various substituents, are essential for these applications. researchgate.net

Current Research Landscape and Knowledge Gaps Pertaining to 3-(Chloromethyl)-1,1'-biphenyl

Current research on this compound and its analogs primarily focuses on their application as intermediates in the synthesis of high-value chemicals. For instance, chloromethylated biphenyls are crucial in the production of certain pesticides and pharmaceuticals. smolecule.comnbinno.com The synthesis of various chloromethylated biphenyls has been explored, often involving chloromethylation reactions of biphenyl or coupling reactions of substituted phenyl rings. arabjchem.orgpatsnap.comchemicalbook.com

However, there remain knowledge gaps in the comprehensive understanding of the reactivity and full synthetic potential of this compound. While its role as a precursor is acknowledged, detailed mechanistic studies of its various transformations are not extensively documented in readily available literature. Further exploration into novel catalytic systems for its synthesis and functionalization could lead to more efficient and environmentally friendly processes. organic-chemistry.org Additionally, the synthesis and biological evaluation of a wider range of derivatives originating from this compound could uncover new applications in medicinal chemistry and materials science.

| Property | Value |

| Chemical Formula | C₁₃H₁₁Cl |

| IUPAC Name | This compound |

| Molar Mass | 202.68 g/mol |

| CAS Number | 38580-82-4 |

| Physical State | Not explicitly stated, likely a solid or oil at room temperature. |

| Solubility | Expected to be soluble in organic solvents. |

This table presents key chemical data for this compound. nih.govaksci.com

Structure

3D Structure

属性

IUPAC Name |

1-(chloromethyl)-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRYFMJQINAEOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573175 | |

| Record name | 3-(Chloromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38580-82-4 | |

| Record name | 3-(Chloromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloromethyl 1,1 Biphenyl and Its Derivatives

Established Synthetic Routes to Chloromethylated Biphenyls

The primary method for introducing a chloromethyl group onto a biphenyl (B1667301) scaffold is through electrophilic aromatic substitution, a class of reactions that has been extensively studied and optimized over the years.

Electrophilic Chloromethylation of Biphenyl and its Substituted Analogues

The most common method for the chloromethylation of aromatic rings is the Blanc reaction, discovered by Gustave Louis Blanc in 1923. researchgate.netgoogle.com This reaction involves treating an aromatic compound, such as biphenyl, with formaldehyde (B43269) (or a precursor like paraformaldehyde or trioxane) and hydrogen chloride under the influence of a catalyst. researchgate.netrsc.org Biphenyl itself is a relatively non-reactive molecule due to the absence of activating functional groups, but it undergoes electrophilic substitution reactions typical of benzene. rsc.org

The chloromethylation of biphenyl generally yields a mixture of isomers, including 2-(chloromethyl)-1,1'-biphenyl (B1322029), 4-(chloromethyl)-1,1'-biphenyl, and various bis(chloromethyl)biphenyl products like the 4,4'- and 2,4'- isomers. rsc.org The formation of 3-(chloromethyl)-1,1'-biphenyl, while less favored electronically compared to the ortho and para positions, is a possible product depending on the reaction conditions and the presence of directing groups on the biphenyl rings. The reaction is a classic electrophilic substitution where the aromatic π-electrons attack an electrophilic carbon species generated from the formaldehyde. researchgate.net Highly activated aromatic compounds like phenols and anilines are generally unsuitable for this reaction as they tend to undergo uncontrolled alkylation, leading to diarylmethane side products. google.com

Mechanistic Investigations of Formaldehyde-Hydrochloric Acid Systems in Chloromethylation

The mechanism of the Blanc chloromethylation begins under acidic conditions, where the carbonyl group of formaldehyde is protonated. researchgate.netgoogle.com This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the nucleophilic π-electrons of the biphenyl ring. researchgate.net Following the initial attack, the aromatic ring is rearomatized, resulting in the formation of a benzyl (B1604629) alcohol intermediate. google.com

This alcohol is then rapidly converted to the final chloromethyl derivative in the presence of hydrogen chloride. researchgate.netgoogle.com The precise nature of the attacking electrophile has been a subject of investigation. Besides the protonated formaldehyde, other proposed electrophilic species include the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) or the highly reactive chlorocarbenium cation (ClCH₂⁺), especially when a Lewis acid catalyst is present. google.com The formation of these potent electrophiles may explain why even deactivated aromatic substrates show some reactivity under chloromethylation conditions. google.com A potential drawback of this system is the formation of the highly carcinogenic by-product bis(chloromethyl) ether, which necessitates careful handling and process control, particularly in industrial applications. researchgate.netgoogle.com

Influence of Lewis Acid Catalysis (e.g., ZnCl₂, AlCl₃) on Reaction Efficiency and Selectivity

To enhance the rate and efficiency of chloromethylation, especially for less reactive substrates like biphenyl, a Lewis acid catalyst is typically employed. google.comdntb.gov.ua Zinc chloride (ZnCl₂) is the most frequently used catalyst for this purpose. researchgate.netorganic-chemistry.org Other Lewis acids such as aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and ferric chloride (FeCl₃) have also been utilized. dntb.gov.uaresearchgate.netnih.gov

The role of the Lewis acid is to promote the formation of the electrophile. google.comaiche.org It coordinates with the formaldehyde or its derivatives, further increasing the positive charge on the carbon atom and facilitating the electrophilic attack on the aromatic ring. researchgate.netaiche.org The choice and concentration of the Lewis acid can significantly impact the reaction's efficiency and the distribution of products. For instance, studies have compared the catalytic activity of AlCl₃, ZnCl₂, FeCl₃, and SnCl₄ in the chloromethylation of toluene, finding FeCl₃ to be the most active. researchgate.net In the synthesis of 4,4'-bis(chloromethyl)biphenyl, ZnCl₂ is a commonly cited catalyst. koreascience.krgoogle.com The use of these catalysts is crucial for achieving practical yields, although they often need to be used in significant, sometimes stoichiometric, amounts, which can lead to waste generation during workup. rsc.org

Table 1: Comparison of Catalysts in Biphenyl Chloromethylation This table is generated based on findings from multiple sources and provides a comparative overview.

| Catalyst | Typical Substrate | Key Observations | Reference(s) |

|---|---|---|---|

| Zinc Chloride (ZnCl₂) | Biphenyl, Toluene | Most frequently used catalyst; enhances reaction rate. | researchgate.net, organic-chemistry.org |

| Aluminum Chloride (AlCl₃) | Biphenyl, Toluene | Strong Lewis acid, effective catalyst. | dntb.gov.ua, researchgate.net |

| Ferric Chloride (FeCl₃) | Toluene, Biphenyl | Shown to have very high catalytic activity. | researchgate.net, nih.gov |

| Tin(IV) Chloride (SnCl₄) | Polystyrene, Toluene | Effective for various aromatic polymers and hydrocarbons. | researchgate.net, energy.gov |

| Group 3 & 4 Metal Triflates | Biphenyl, m-Xylene | Can be recycled; catalysis occurs via a chloromethylated triflate complex. | researchgate.net |

| Zinc Iodide (ZnI₂) | Biphenyl | Used with dimethoxymethane (B151124) and chlorosulfonic acid. | nih.gov |

Innovative and Facile Synthetic Processes for Enhanced Efficiency

Recent advancements in chemical synthesis have focused on developing more efficient, cost-effective, and environmentally benign methods for producing chloromethylated biphenyls.

Streamlined Multi-Step Syntheses and Process Intensification

Process intensification aims to develop novel equipment and techniques that lead to substantially smaller, safer, cleaner, and more energy-efficient chemical processes. aiche.orgenergy.gov This can be achieved by reducing the size of equipment, decreasing the number of unit operations, or integrating reaction and separation steps. aiche.orgenergy.gov

Development of Environmentally Conscious Methodologies in Chloromethyl Biphenyl Production

The principles of green chemistry are increasingly being applied to the synthesis of chloromethyl biphenyls to minimize environmental impact. epa.ie Key strategies include the use of recyclable catalysts, solvent-free conditions, and alternative, less hazardous reagents.

One environmentally conscious approach involves the use of recyclable, temperature-dependent phase-separation systems. researchgate.net For example, a system composed of a dicationic ionic liquid and methylcyclohexane (B89554) in an aqueous medium has been used to catalyze the chloromethylation of aromatic hydrocarbons with good to excellent yields. researchgate.net Similarly, rare-earth metal triflates, such as Scandium(III) triflate (Sc(OTf)₃), have been employed as recyclable catalysts. researchgate.net After the reaction, the triflate catalyst remains in the aqueous phase and can be easily separated from the organic products and reused without significant loss of activity. researchgate.net

Table 2: Summary of Innovative Synthetic Approaches This table is generated based on findings from multiple sources and provides a comparative overview.

| Methodology | Key Feature | Advantage(s) | Reference(s) |

|---|---|---|---|

| Facile 4-Step Synthesis | Shortened reaction sequence | Avoids highly toxic/risky reagents; high yield; efficient. | asianpubs.org |

| By-product Recycling | Recycles waste residue into the reactor | Inhibits side reactions; improves main product yield; cleaner production. | google.com |

| Phase Transfer Catalysis | Use of catalysts like PEG-800 or ionic liquids | High yield; catalyst can be recycled; can be performed in aqueous media. | researchgate.net, wipo.int |

| Solvent-Free Catalysis | Reaction performed without a solvent medium | Environmentally friendly; reduces volatile organic compound use. | researchgate.net |

| Recyclable Lewis Acids | Use of catalysts like Sc(OTf)₃ | Catalyst is easily separated (in aqueous phase) and reused. | researchgate.net |

Transition Metal-Catalyzed Coupling Reactions for Biphenyl Core Formation

The construction of the biphenyl framework is a cornerstone of organic synthesis, with several transition metal-catalyzed cross-coupling reactions providing powerful and versatile tools for this purpose. These reactions involve the formation of a carbon-carbon bond between two aryl moieties, offering pathways to a wide array of substituted biphenyls. researchgate.net

The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and widely used method for the synthesis of biphenyls. gre.ac.uk This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester derivatives in the presence of a base. rsc.orgscielo.org.mx The versatility of the Suzuki-Miyaura coupling allows for the synthesis of unsymmetrical biphenyls with a high degree of functional group tolerance. gre.ac.uknih.gov For instance, the reaction of an aryl halide with a (bromomethyl)phenylboronic acid pinacol (B44631) ester can be employed to introduce a latent chloromethyl group. gre.ac.uk The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent system, can be optimized to achieve high yields and selectivity. rsc.orgscielo.org.mx

Recent advancements have focused on developing more robust and "green" protocols for the Suzuki-Miyaura reaction. This includes the use of recyclable heterogeneous catalysts like Pd/C and employing environmentally benign solvents such as water. researchgate.netscielo.org.mx Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields. scielo.org.mx

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Biphenyl Synthesis

| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield | Reference |

| 4-Iodoanisole | Phenylboronic acid | Pd/C | K₂CO₃ | DMF | 92% | scielo.org.mx |

| 4-Chloroanisole | Potassium Boc-protected aminomethyltrifluoroborate | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene/H₂O | 78% | nih.gov |

| 2-Iodo-4-nitrofluorobenzene | (2-Bromophenyl)boronic acid | Pd(PPh₃)₄ | Dioxane | 81% | rsc.org |

This table is for illustrative purposes and showcases the versatility of the Suzuki-Miyaura coupling for synthesizing various biphenyl derivatives.

The Ullmann coupling reaction, a classical method for synthesizing symmetrical biphenyls, involves the copper-mediated coupling of two aryl halide molecules. rsc.orgresearchgate.net While traditional Ullmann conditions often require harsh reaction temperatures, modern modifications have significantly improved the scope and applicability of this reaction for preparing substituted biphenyls. rsc.org These modified variants often employ activating ligands and can be performed under milder conditions. rsc.orgresearchgate.net

The Ullmann coupling has proven particularly useful for the synthesis of sterically hindered and poly-substituted biphenyls, where palladium-catalyzed methods may be less effective. nih.govacs.org For instance, the synthesis of certain polychlorinated biphenyl (PCB) derivatives has been successfully achieved using Ullmann coupling, demonstrating its utility in constructing highly substituted frameworks. nih.gov Recent developments have also explored solvent-free Ullmann reactions using techniques like high-speed ball milling, which can lead to quantitative yields and cleaner reaction profiles. researchgate.net

Beyond the Suzuki-Miyaura and Ullmann reactions, other transition metal-catalyzed C-C bond-forming strategies are valuable for synthesizing biphenyl precursors. The Kumada cross-coupling reaction, which utilizes a Grignard reagent (organomagnesium halide) and an aryl halide in the presence of a nickel or palladium catalyst, is a powerful tool for biaryl synthesis. rsc.orgresearchgate.net This method is particularly effective for coupling aryl chlorides, which can be challenging substrates for other cross-coupling reactions. rsc.orgresearchgate.net The choice of catalyst, either nickel or palladium, can influence the reaction's efficiency and yield. rsc.org

Researchers have also investigated the use of heterogeneous catalysts for the Kumada coupling, such as Cu(II) supported on SiO₂-TiO₂, to facilitate easier catalyst separation and recycling. ugm.ac.id The mechanism of the Kumada coupling involves oxidative addition, transmetalation, and reductive elimination steps at the metal center. researchgate.net

Ullmann Coupling and its Modified Variants for Substituted Biphenyls

Regioselective and Stereoselective Synthetic Approaches

The precise placement of the chloromethyl group on the biphenyl scaffold is crucial for determining the final properties and reactivity of the target molecule. Therefore, regioselective synthetic approaches are of paramount importance.

The introduction of a chloromethyl group onto a biphenyl ring is typically achieved through chloromethylation reactions. smolecule.com Achieving regioselectivity in these reactions is a significant challenge, as multiple positions on the biphenyl core are susceptible to electrophilic attack. researchgate.netvulcanchem.com The directing effects of existing substituents on the biphenyl ring play a critical role in determining the position of chloromethylation. For instance, in the chloromethylation of biphenyl itself, a mixture of isomers is often obtained, including 4-chloromethylbiphenyl and 2-chloromethylbiphenyl, as well as bis(chloromethyl)biphenyls. researchgate.net

Strategic approaches to control regioselectivity include the use of directing groups or performing the chloromethylation on a pre-functionalized aromatic ring before the biphenyl core is assembled via a cross-coupling reaction. vulcanchem.com The choice of chloromethylating agent, such as chloromethyl methyl ether or a combination of formalin and HCl, can also influence the outcome of the reaction. rsc.orgsmolecule.com

The choice of catalyst can significantly influence the regioselectivity of chloromethylation reactions. Metal triflates, such as those of scandium (Sc(OTf)₃), ytterbium (Yb(OTf)₃), and samarium (Sm(OTf)₃), have emerged as highly effective catalysts for the chloromethylation of aromatic hydrocarbons. researchgate.net These catalysts are active in aqueous solutions under heterogeneous conditions, allowing for easy separation and recycling. researchgate.net

In the chloromethylation of biphenyl catalyzed by metal triflates, the selectivity for the formation of 4,4'-bis(chloromethyl)biphenyl among the isomeric products can be around 70%. researchgate.net The catalytic activity of metal triflates is attributed to their strong Lewis acidity, which facilitates the formation of the electrophilic chloromethyl carbocation. researchgate.netnih.gov The reaction conditions, including the presence of additives like acetic acid, can further enhance the selectivity towards specific isomers. researchgate.net

Table 2: Catalyst Influence on Chloromethylation of Biphenyl

| Catalyst | Chloromethylating Agent | Key Products | Selectivity for 4,4'-bis(chloromethyl)biphenyl | Reference |

| Metal Triflates (Sc, Yb, Sm) | Hydrochloric acid and trioxane | 4-chloromethylbiphenyl, 2-chloromethylbiphenyl, 4,4'-bis(chloromethyl)biphenyl, 2,4'-bis(chloromethyl)biphenyl | ~70% | researchgate.net |

| FeCl₃ | Formalin and HCl | 4-(chloromethyl)-1,1'-biphenyl | 80% yield of mono-substituted product | rsc.org |

| ZnI₂ | Dimethoxymethane and chlorosulfonic acid | 4-(chloromethyl)-1,1'-biphenyl | 78% yield of mono-substituted product | rsc.org |

This table highlights how different catalytic systems can direct the outcome of the chloromethylation of biphenyl.

Elucidation of Chemical Reactivity and Transformation Pathways of 3 Chloromethyl 1,1 Biphenyl

Nucleophilic Substitution Reactions of the Chloromethyl Group

The presence of a chloromethyl group attached to the biphenyl (B1667301) scaffold renders the benzylic carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is a cornerstone for the functionalization of 3-(chloromethyl)-1,1'-biphenyl. The primary mechanism for these transformations is the bimolecular nucleophilic substitution (SN2) reaction.

Reactivity Profiles with Diverse Nucleophiles (e.g., Amines, Thiols)

The chloromethyl group of this compound readily undergoes nucleophilic substitution with various nucleophiles. smolecule.com This reactivity is a key feature for the chemical modification and synthesis of more complex molecules. Among the most common nucleophiles are amines and thiols, which lead to the formation of aminomethyl and thiomethyl derivatives, respectively.

The reaction with amines, both primary and secondary, yields the corresponding N-substituted (3-biphenylmethyl)amines. These reactions are fundamental in the synthesis of various biologically active molecules and ligands for catalysis. Similarly, thiols and thiolate salts react efficiently to produce the corresponding thioethers. This type of reaction is valuable for introducing sulfur-containing moieties into the biphenyl structure, which can be useful in materials science and medicinal chemistry.

While specific reactivity data for this compound is not extensively documented in publicly available literature, the reactivity of analogous chloromethyl-substituted aromatic compounds is well-established. rsc.org For instance, the reaction of related chloromethylated biphenyls with nucleophiles like sodium azide (B81097) has been reported to yield azidomethyl derivatives, which are versatile intermediates for click chemistry. vulcanchem.com

| Nucleophile | Product Type | Significance |

|---|---|---|

| Amines (RNH2, R2NH) | Aminomethylbiphenyls | Precursors for biologically active compounds and ligands. |

| Thiols (RSH) / Thiolates (RS-) | Thiomethylbiphenyls (Thioethers) | Introduction of sulfur functionalities for materials and medicinal applications. |

| Cyanide (CN-) | Biphenylacetonitriles | Key intermediates for the synthesis of carboxylic acids, amines, and other functional groups. |

| Hydroxide (OH-) / Alkoxides (RO-) | Biphenylmethanols / Alkoxymethylbiphenyls (Ethers) | Formation of alcohol and ether derivatives. |

Kinetic and Thermodynamic Studies of SN2 Reaction Mechanisms

The nucleophilic substitution at the chloromethyl group of this compound predominantly follows an SN2 mechanism. wikipedia.orgpressbooks.pub This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. libretexts.org The rate of this bimolecular reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. pressbooks.pub

Rate Law: Rate = k[this compound][Nucleophile]

Several factors influence the kinetics of the SN2 reaction for this substrate:

Substrate Structure: As a primary benzylic halide, this compound is highly reactive in SN2 reactions. The benzylic position allows for stabilization of the transition state through conjugation with the adjacent phenyl ring. Steric hindrance around the reaction center is minimal, facilitating the backside attack of the nucleophile. libretexts.orgmasterorganicchemistry.com

Nucleophile Strength: The reaction rate is directly proportional to the nucleophilicity of the attacking species. Stronger nucleophiles, such as thiolates and primary amines, will react faster than weaker nucleophiles like water or alcohols.

Leaving Group Ability: The chloride ion is a good leaving group, as it is the conjugate base of a strong acid (HCl), which contributes to the favorable kinetics of the reaction.

Solvent Effects: Polar aprotic solvents, such as acetone, acetonitrile (B52724), or dimethylformamide (DMF), are typically employed for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

While specific kinetic data for this compound is scarce, studies on similar systems, like the etherification of 4,4'-bis(chloromethyl)-1,1'-biphenyl (B167468), have determined apparent activation energies, providing insight into the energy barriers of these reactions. researchgate.net

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Substrate | High | Primary benzylic halide with low steric hindrance and transition state stabilization. libretexts.orgmasterorganicchemistry.com |

| Nucleophile | Variable | Rate increases with the strength of the nucleophile. |

| Leaving Group | Favorable | Chloride is a good leaving group. |

| Solvent | Significant | Polar aprotic solvents generally accelerate the reaction. |

Synthesis of Novel Functionalized Biphenyl Derivatives via Nucleophilic Trapping

The high reactivity of the chloromethyl group makes this compound a valuable building block for the synthesis of a wide array of functionalized biphenyl derivatives. smolecule.com By selecting the appropriate nucleophile, a diverse range of functional groups can be introduced at the 3-position of the biphenyl system.

For example, its reaction with potassium cyanide would yield 3-(cyanomethyl)-1,1'-biphenyl. This nitrile derivative is a versatile intermediate that can be hydrolyzed to the corresponding carboxylic acid, reduced to the amine, or used in the construction of heterocyclic rings.

The reaction with phenols or alkoxides via Williamson ether synthesis provides access to a variety of ether derivatives. A kinetic study on the reaction of 4,4'-bis(chloromethyl)-1,1'-biphenyl with phenol (B47542) highlights the feasibility of such transformations. researchgate.net Although a different isomer, this study demonstrates the utility of chloromethylated biphenyls in forming ether linkages. researchgate.net

Furthermore, this compound can be used in the synthesis of precursors for polymers and materials with specific optical or electronic properties. The biphenyl moiety is a common structural motif in liquid crystals and organic light-emitting diodes (OLEDs). rsc.org

Electrophilic Aromatic Substitution on the Biphenyl System

The biphenyl core of this compound is an aromatic system that can undergo electrophilic aromatic substitution (EAS). The position of the incoming electrophile is directed by the substituents already present on the rings: the chloromethyl group and the unsubstituted phenyl group.

Understanding Directing Effects and Reactivity of Biphenyl Substituents

In an electrophilic aromatic substitution reaction, the site of attack is determined by the electronic properties of the substituents on the biphenyl rings. pearson.com

The Phenyl Group: An unsubstituted phenyl group acts as an activating, ortho-, para-director on the ring to which it is attached. pearson.com This is due to the electron-donating resonance effect of the phenyl ring, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions. pearson.com

The Chloromethyl Group (-CH₂Cl): The chloromethyl group is generally considered to be a weakly deactivating, ortho-, para-director. The electronegative chlorine atom withdraws electron density from the ring inductively, which deactivates the ring towards electrophilic attack compared to benzene. However, the lone pairs on the chlorine can be donated through resonance, which preferentially stabilizes the arenium ion intermediates for ortho and para attack.

In the case of this compound, we have two rings to consider for substitution:

Ring A (substituted with -CH₂Cl and -Ph): This ring is substituted at positions 1 and 3. The directing effects of the phenyl group (at C1) and the chloromethyl group (at C3) will influence the position of further substitution. The phenyl group directs ortho (C2, C6) and para (C4). The chloromethyl group directs ortho (C2, C4) and para (C6). Therefore, positions 2, 4, and 6 are all activated towards electrophilic attack.

Ring B (unsubstituted): This ring is activated by the substituted phenyl group attached to it. It will direct incoming electrophiles to its ortho (2', 6') and para (4') positions. youtube.com

Comparative Analysis of Reactivity with Various Electrophilic Reagents

The reactivity of this compound with different electrophilic reagents will follow the general principles of electrophilic aromatic substitution.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid will introduce a nitro group (-NO₂). Substitution is expected to occur preferentially at the 4'-position of the unsubstituted ring, and to a lesser extent at the 2'- and 6'-positions.

Halogenation: Introduction of a halogen (e.g., Br₂ with a Lewis acid catalyst) will also favor substitution on the activated, unsubstituted ring at the ortho and para positions.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively. Due to the deactivating nature of the chloromethyl group, these reactions will likely occur on the unsubstituted ring. However, Friedel-Crafts reactions are sensitive to deactivating groups, and may require harsher conditions. The chloromethylation of biphenyl itself has been shown to produce a mixture of isomers, indicating that substitution can occur on either ring depending on the conditions. researchgate.net

A study on the chloromethylation of biphenyl using various catalysts showed that a mixture of 2- and 4-chloromethylbiphenyl, as well as bis(chloromethyl)biphenyls, can be formed. researchgate.net This suggests that controlling the regioselectivity of electrophilic substitution on the biphenyl core can be challenging.

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO3, H2SO4 | 3-(Chloromethyl)-4'-nitro-1,1'-biphenyl |

| Bromination | Br2, FeBr3 | 4'-Bromo-3-(chloromethyl)-1,1'-biphenyl |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 4'-Acyl-3-(chloromethyl)-1,1'-biphenyl |

Oxidation and Reduction Chemistry of this compound

The presence of both an alkyl halide and an extended aromatic system allows for selective oxidation and reduction reactions, targeting either the chloromethyl group or the biphenyl rings.

The chloromethyl group (-CH2Cl) on the biphenyl ring is susceptible to oxidation, a common transformation for benzylic functional groups. This reactivity allows for its conversion into more oxidized functional groups such as aldehydes and carboxylic acids, which are valuable intermediates in organic synthesis. organic-chemistry.orgorganic-chemistry.org For instance, the oxidation of a primary benzylic halide can yield the corresponding benzaldehyde (B42025) or benzoic acid derivative. Common oxidizing agents for converting primary alcohols (which can be formed in situ from the halide) or aldehydes to carboxylic acids include reagents like chromium trioxide (CrO3) with periodic acid (H5IO6), or sodium hypochlorite (B82951) (NaClO). organic-chemistry.orgresearchgate.net The choice of oxidant and reaction conditions is crucial for achieving selectivity. For example, a combination of Selectfluor and sodium bromide in an aqueous acetonitrile solution can oxidize primary alcohols to carboxylic acids. nih.gov

While the chloromethyl group is the primary site for oxidation, under harsher conditions, the biphenyl rings themselves can be oxidized. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can potentially oxidize alkyl substituents on the biphenyl core, such as a methyl group, to a carboxylic acid. vulcanchem.com However, the electronic properties of the biphenyl system can influence the reactivity, sometimes requiring forcing conditions. vulcanchem.com Biological oxidation has also been observed, where microbial activity can convert a chloromethyl group into a carboxylic acid, as seen in the transformation of 4,4'-bis(chloromethyl)-1,1'-biphenyl to 4′-(hydroxymethyl)-[1,1′-biphenyl]-4-carboxylic acid and subsequently to biphenyl-4,4′-dicarboxylic acid. oecd.org

The selective oxidation of the chloromethyl group provides access to key biphenyl derivatives, as illustrated in the table below.

Table 1: Representative Oxidation Reactions of Chloromethylated Biphenyls This table is illustrative and based on general oxidation principles of benzylic halides and related structures.

| Starting Material | Oxidizing System | Product | Reference |

|---|---|---|---|

| This compound | e.g., CrO₃/H₅IO₆, NaBr/Selectfluor | [1,1'-Biphenyl]-3-carbaldehyde | organic-chemistry.orgnih.gov |

| This compound | e.g., KMnO₄, NaBr/Selectfluor | [1,1'-Biphenyl]-3-carboxylic acid | nih.govvulcanchem.com |

| 4,4'-Bis(chloromethyl)-1,1'-biphenyl | Active Sludge (Microbial Oxidation) | Biphenyl-4,4'-dicarboxylic acid | oecd.org |

The chloromethyl group is readily reduced to a methyl group (-CH3). A standard method for this transformation is catalytic hydrogenation. vulcanchem.com This process typically involves reacting the compound with hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst. vulcanchem.com This reaction, known as hydrogenolysis, selectively cleaves the carbon-chlorine bond and replaces it with a carbon-hydrogen bond, leaving the biphenyl core intact.

Alternative reducing agents can also be employed. For example, lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting the chloromethyl group to a methyl group. smolecule.com These reduction reactions are fundamental for modifying the electronic and steric properties of the biphenyl molecule, transforming the reactive chloromethyl handle into a simple methyl substituent. smolecule.com

Table 2: Reduction of the Chloromethyl Group This table provides examples of typical reduction reactions for chloromethylated aromatics.

| Starting Material | Reagents/Catalyst | Product | Reference |

|---|---|---|---|

| This compound | H₂ / Pd-C | 3-Methyl-1,1'-biphenyl | vulcanchem.com |

| 3-(Chloromethyl)-2-methyl-1,1'-biphenyl (B1317249) | e.g., LiAlH₄ | 2,3-Dimethyl-1,1'-biphenyl | smolecule.com |

Selective Oxidation of Alkyl Groups and Biphenyl Moieties

Intermolecular and Intramolecular Carbon-Carbon Bond Formations

The electrophilic nature of the carbon in the chloromethyl group makes this compound an excellent substrate for carbon-carbon bond-forming reactions, enabling the construction of more complex molecular architectures.

This compound is an effective alkylating agent in Friedel-Crafts reactions. ethz.ch In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3) or ferric chloride (FeCl3), the chloromethyl group can act as an electrophile, reacting with other aromatic compounds (arenes) to form a new carbon-carbon bond. rsc.org This reaction attaches the biphenylmethyl moiety to the second aromatic ring, creating tri-aryl methane (B114726) structures or more complex polycyclic systems. The reaction's success and regioselectivity depend on the nature of the arene, the catalyst used, and the reaction conditions. ethz.chrsc.org For example, chiral porous organic polymers have been synthesized via the Friedel-Crafts alkylation reaction of Boc-3-(4-biphenyl)-L-alanine with 4,4'-bis(chloromethyl)-1,1'-biphenyl, demonstrating the utility of this reaction in materials science. nih.gov

Beyond Friedel-Crafts chemistry, the chloromethyl group can participate in other coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming C-C bonds. While typically used for coupling aryl halides (C(sp²)-X), variations can involve benzylic halides. For instance, a highly selective coupling of the C(sp²)-Br bond in chloromethyl bromobenzenes with arylboronic acids has been achieved using a palladium catalyst, leaving the C(sp³)-Cl bond intact to produce various chloromethyl-1,1'-biphenyl compounds. nih.gov This highlights the ability to selectively react at different positions on a dihalogenated precursor.

Intramolecular cyclization of substituted biphenyls is a key strategy for the synthesis of fluorenes (dibenzocyclopentadienes). organic-chemistry.orgresearchgate.net While the cyclization of 2-(chloromethyl)-1,1'-biphenyl (B1322029) derivatives is a direct route to fluorenes, the 3-isomer would lead to a strained, non-planar system, making intermolecular reactions more probable. However, radical-mediated pathways can offer alternative cyclization routes. For example, the intramolecular cyclization of 1,1'-biphenyl aldehydes and ketones can be promoted by KOt-Bu/DMF via a proposed free radical mechanism to yield phenanthrenes. rsc.org Preliminary mechanistic investigations into related systems have also suggested the possibility of radical chain reaction mechanisms. lookchem.com

Friedel-Crafts Alkylation Reactions Involving Chloromethylated Biphenyls

Advanced Mechanistic Studies of Reaction Pathways and Selectivity Control

Understanding the mechanisms of reactions involving this compound is crucial for controlling selectivity and optimizing reaction outcomes. The chloromethylation of biphenyl itself is a complex process involving electrophilic substitution, where the selectivity for mono- vs. di-substituted products and the position of substitution (ortho, meta, para) are influenced by catalysts and reaction media. researchgate.net For example, using group 3 and 4 metal triflates as catalysts in a biphasic system can control the regioselectivity of biphenyl chloromethylation. researchgate.net

In Friedel-Crafts reactions, the mechanism proceeds via the formation of a benzyl-type carbocation intermediate, stabilized by the biphenyl system. The choice of Lewis acid and solvent can significantly impact the stability and reactivity of this intermediate, thereby influencing the reaction's efficiency and selectivity. ethz.ch

In palladium-catalyzed cross-coupling, the mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The high selectivity observed in the coupling of chloromethyl bromobenzenes is achieved by carefully tuning the palladium catalyst and ligands (e.g., Pd(OAc)₂ and PCy₃·HBF₄) to favor oxidative addition at the more reactive C(sp²)-Br bond over the C(sp³)-Cl bond. nih.gov

Mechanistic studies on intramolecular cyclizations often explore the competition between different pathways, such as radical versus ionic mechanisms, and different ring closures (e.g., 5-exo vs. 6-endo). mdpi.com For example, palladium-catalyzed tandem reactions for fluorene (B118485) synthesis from 2-iodobiphenyls proceed through a C(sp²)-H activation/carbenoid insertion sequence. labxing.com While not directly involving this compound, these advanced studies provide a framework for predicting and controlling the reactivity of substituted biphenyl systems in complex transformations.

Sophisticated Spectroscopic Characterization Techniques for Chloromethylated Biphenyl Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, including chloromethylated biphenyls. It provides detailed information about the chemical environment of individual atoms.

High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable tools for the initial structural verification and purity assessment of 3-(chloromethyl)-1,1'-biphenyl and its derivatives.

In the ¹H NMR spectrum of a related compound, 3-(chloromethyl)-4′-methyl-1,1′-biphenyl , the benzylic protons of the chloromethyl group typically appear as a characteristic singlet peak around 4.62 ppm. The aromatic protons resonate in the downfield region, generally between 7.24 and 7.58 ppm, with their multiplicity and coupling constants providing crucial information about the substitution pattern on the biphenyl (B1667301) rings. For instance, the protons on the substituted rings exhibit complex splitting patterns due to spin-spin coupling.

A comparative analysis of the NMR data for various substituted this compound derivatives highlights the influence of different substituents on the chemical shifts, which is instrumental in confirming the successful synthesis of the target compound and evaluating its purity.

¹H and ¹³C NMR Data for Selected this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 3-(Chloromethyl)-4′-methyl-1,1′-biphenyl | 7.58 (s, 1H), 7.51 (d, J = 7.6 Hz, 1H), 7.47 (d, J = 8.0 Hz, 2H), 7.40 (t, J = 7.6 Hz, 1H), 7.33 (d, J = 7.6 Hz, 1H), 7.24 (d, J = 7.6 Hz, 2H), 4.62 (s, 2H), 2.38 (s, 3H) | 141.87, 138.04, 137.83, 137.50, 129.67, 129.27, 127.35, 127.26, 127.16, 127.13, 46.46, 21.25 | |

| 3-(Chloromethyl)-3′-methyl-1,1′-biphenyl | 7.59 (s, 1H), 7.52 (d, J = 7.6 Hz, 1H), 7.40 (q, J = 7.6 Hz, 3H), 7.33 (dd, J = 13.6, 5.6 Hz, 2H), 7.17 (d, J = 7.2 Hz, 1H), 4.63 (s, 2H), 2.41 (s, 3H) | 142.06, 140.70, 138.55, 138.02, 129.24, 128.85, 128.42, 128.08, 127.55, 127.44, 127.36, 124.40, 46.43, 21.66 | |

| 3-Chloro-3′-(chloromethyl)-1,1′-biphenyl | 7.59 (s, 1H), 7.53 (d, J = 7.6 Hz, 1H), 7.46-7.30 (m, 6H), 4.63 (s, 2H) | 143.08, 141.61, 138.20, 134.88, 130.29, 129.43, 128.98, 127.64, 127.50, 127.27, 125.43, 125.26, 46.20 |

Note: The data presented is for related substituted compounds and serves as a reference for the expected spectral features of this compound.

For unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum where signal overlap is common, two-dimensional (2D) NMR techniques are employed. These experiments provide correlation information between different nuclei.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. For this compound, COSY would be crucial to trace the connectivity of protons within each aromatic ring and to confirm the coupling relationships between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, greatly simplifying the assignment of the carbon spectrum. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two or three bonds (and sometimes four). libretexts.org For this compound, HMBC is invaluable for establishing the connectivity across quaternary carbons, such as the linkage between the two phenyl rings and the point of attachment of the chloromethyl group. For example, correlations would be expected between the benzylic protons of the chloromethyl group and the C2, C3, and C4 carbons of the substituted phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. NOESY is particularly useful for determining the through-space proximity of protons on the two different phenyl rings, which can provide information about the preferred conformation of the biphenyl system in solution.

High-Resolution ¹H and ¹³C NMR for Structural Assignment and Purity Evaluation

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the parent ion, which serves as a definitive confirmation of the molecular formula. For a related compound, 3-chloro-4′-(chloromethyl)-1,1′-biphenyl , the calculated exact mass for the molecular ion [M] is 236.0169, and the experimentally found value was 236.0160, which confirms the molecular formula of C₁₃H₁₀Cl₂. A similar analysis for this compound (C₁₃H₁₁Cl) would be expected to yield a molecular ion peak consistent with its calculated exact mass, thereby confirming its elemental composition.

Electron Ionization (EI) mass spectrometry is a common technique that involves bombarding the sample with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting fragmentation pattern is a unique "fingerprint" of the compound and provides valuable structural information.

For chloromethylated biphenyls, characteristic fragmentation pathways are expected. The molecular ion (M⁺˙) is typically observed. A common fragmentation pathway for benzyl (B1604629) chlorides is the loss of a chlorine radical (Cl˙) to form a stable benzyl cation. For this compound, this would result in a significant peak at [M-35]⁺. Another characteristic fragmentation is the loss of the entire chloromethyl group (˙CH₂Cl) to give a biphenyl cation.

The fragmentation of the biphenyl core itself can also occur, leading to further daughter ions. The study of fragmentation patterns in polychlorinated biphenyls (PCBs) shows that the loss of chlorine atoms and the cleavage of the biphenyl ring are common processes. nih.gov The analysis of the relative abundances of these fragment ions allows for the reconstruction of the molecule's structure and confirms the identity of the compound.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

X-ray Crystallography

While a crystal structure for this compound itself is not available in the public domain, the crystal structure of a closely related compound, 3,3′-Bis(chloromethyl)-4,4′-diethoxy-1,1′-biphenyl , has been reported. researchgate.net In this structure, the asymmetric unit contains one-half of the molecule, with the other half generated by an inversion center. A key feature is that the planes containing the chloromethyl group and the biphenyl group are nearly orthogonal to each other, with a dihedral angle of 88.98(9)°. This provides valuable insight into the likely solid-state conformation of similar chloromethylated biphenyl systems. The bond lengths and angles within the biphenyl and chloromethyl moieties are consistent with those observed in similar structures.

The collection of crystallographic data for this compound would provide the ultimate confirmation of its structure and reveal details about its solid-state packing and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Geometry

In another example, 3,3′,4,4′-tetrachlorobiphenyl, a dioxin-like polychlorinated biphenyl (PCB), crystallizes with half a molecule in the asymmetric unit and exhibits a non-planar conformation. uky.edu The study of various biphenyl derivatives, such as 4,4′-bis(pyridin-4-ylmethyl)-1,1′-biphenyl, has shown that different crystalline forms, or polymorphs, can exist, each with distinct molecular conformations. rsc.org The ability to obtain single crystals suitable for X-ray diffraction is a critical first step in these analyses. uiowa.edu

Table 1: Crystallographic Data for a Related Chloromethylated Biphenyl Derivative

| Parameter | 3,3′-Bis(chloromethyl)-4,4′-diethoxy-1,1′-biphenyl researchgate.net |

| Formula | C18H20Cl2O2 |

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a (Å) | 10.134 (4) |

| b (Å) | 5.399 (2) |

| c (Å) | 15.341 (6) |

| β (°) | 92.56 (3) |

| V (ų) | 833.7 (7) |

| Z | 2 |

This table presents crystallographic data for a related compound to illustrate the type of information obtained from single-crystal X-ray diffraction studies.

Investigation of Intermolecular Interactions and Crystal Packing

The packing of biphenyl derivatives can lead to the formation of distinct supramolecular assemblies, such as chains or layers. iucr.orgiucr.org For instance, in 4,4′-dinitro-[1,1′-biphenyl]-2-amine, molecules are linked by N—H⋯O hydrogen bonds to form chains, which are further connected by C—H⋯O interactions to create a three-dimensional network. iucr.org These packing motifs are essential for understanding the material's properties and for crystal engineering efforts. nih.gov

Analysis of Atropisomerism and Torsional Angles in Biphenyl Derivatives

Biphenyl and its derivatives are characterized by a torsional angle (or dihedral angle) between the two phenyl rings, which arises from the rotation around the central C-C single bond. westmont.edu This rotation is often hindered by the presence of substituents, particularly in the ortho positions, leading to a phenomenon known as atropisomerism, where the rotational barrier is high enough to allow for the isolation of distinct stereoisomers. wuxiapptec.com

For substituted biphenyls, the nature and position of the substituents play a major role in determining the torsional angle. For instance, in 2,4,6-tripyrrolidino-2',4',6'-trinitrobiphenyl, despite having bulky substituents in the ortho positions, the dihedral angle is found to be 52.5°. uni-stuttgart.de In contrast, some 2,2'-dihalogenated biphenyls exhibit much larger dihedral angles, ranging from 84.9° to 94.8°. acs.org The analysis of the crystal structure of 3,3′,4,4′-tetrachlorobiphenyl revealed a dihedral angle of 37.9°. uky.edu The study of atropisomerism and the quantification of torsional angles through SC-XRD are crucial for understanding the conformational preferences and potential chirality of chloromethylated biphenyls. wuxiapptec.comnih.gov

Table 2: Torsional Angles in Various Substituted Biphenyls

| Compound | Torsional Angle (°) | Method/Phase |

| Biphenyl | ~45 | Gas Phase westmont.edu |

| 2,4,6-tripyrrolidino-2',4',6'-trinitrobiphenyl | 52.5 | Crystal Structure uni-stuttgart.de |

| 4,4′-dinitro-[1,1′-biphenyl]-2-amine | 52.84 | Crystal Structure iucr.org |

| 3,3′,4,4′-tetrachlorobiphenyl | 37.9 | Crystal Structure uky.edu |

| 4,4′-bis(pyridin-4-ylmethyl)-1,1′-biphenyl (Form 1a) | 34 | Crystal Structure rsc.org |

| 4,4′-bis(pyridin-4-ylmethyl)-1,1′-biphenyl (Form 1b) | 35 | Crystal Structure rsc.org |

This table provides examples of torsional angles in different biphenyl derivatives, highlighting the influence of substitution and phase on molecular conformation.

Other Advanced Spectroscopic Methods (e.g., UV-Vis, IR) for Electronic and Vibrational Characterization

Beyond single-crystal X-ray diffraction, other spectroscopic techniques are vital for a comprehensive understanding of chloromethylated biphenyls.

Infrared (IR) Spectroscopy provides information about the vibrational modes of a molecule. For chloromethylated biphenyls, characteristic IR absorption bands can confirm the presence of specific functional groups. For example, the C-Cl stretching vibration is typically observed in the fingerprint region of the spectrum. beilstein-journals.org In a study of hyper-crosslinked polymers derived from 4,4'-bis(chloromethyl)-1,1'-biphenyl (B167468), the disappearance of the C-Cl vibration at 680 cm⁻¹ was used to confirm the crosslinking reaction. beilstein-journals.org The NIST Chemistry WebBook provides a condensed phase IR spectrum for 4-(chloromethyl)-1,1'-biphenyl, which serves as a valuable reference. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For biphenyl systems, the UV-Vis spectrum is sensitive to the extent of π-conjugation between the two phenyl rings, which is directly related to the torsional angle. uni-stuttgart.de A more planar conformation allows for greater π-electron delocalization, which typically results in a bathochromic (red) shift of the absorption maximum to longer wavelengths. The electronic spectra of donor-acceptor substituted biphenyls, for example, show a long-wavelength absorption band due to intramolecular charge transfer, the position of which is influenced by the torsional angle and the nature of the substituents. uni-stuttgart.de While specific UV-Vis data for this compound were not found, studies on related compounds demonstrate the utility of this technique in characterizing the electronic structure. researchgate.netfarmaciajournal.com

Together, these spectroscopic methods provide a detailed picture of the structural and electronic properties of this compound and related compounds, from the precise arrangement of atoms in the solid state to the vibrational and electronic behavior of the molecule.

Computational Chemistry and Theoretical Modeling of 3 Chloromethyl 1,1 Biphenyl

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT has become a standard tool for investigating the properties of organic molecules, including various biphenyl (B1667301) derivatives. ichem.mdjcsp.org.pk A theoretical study on 3-(Chloromethyl)-1,1'-biphenyl would typically employ these methods to elucidate its fundamental characteristics.

Geometry Optimization and Electronic Structure Analysis

Following optimization, an electronic structure analysis would reveal the distribution of electrons within the molecule. This provides insights into the molecule's polarity and the nature of its chemical bonds. For substituted biphenyls, the pattern of chlorination is known to significantly influence the electronic properties. acs.orgscispace.com

Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. rsc.org For this compound, theoretical calculations could predict its ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov This would involve calculating the magnetic shielding for each nucleus, which is highly sensitive to its local electronic environment.

Similarly, the calculation of vibrational frequencies would correspond to the peaks observed in an infrared (IR) spectrum. This analysis helps identify the characteristic vibrational modes of the molecule, such as the stretching of the C-Cl bond and the various vibrations of the aromatic rings. scipublications.com

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. frontiersin.orgfrontiersin.org A smaller gap generally suggests higher reactivity. For substituted biphenyls, the HOMO-LUMO gap is a key indicator of their electronic behavior. scivisionpub.comsemanticscholar.org

A theoretical study would map the distribution of the HOMO and LUMO across the this compound structure, identifying the regions most involved in electron donation and acceptance.

Quantum Chemical Descriptors for Reactivity Prediction

From the electronic structure calculations, a variety of quantum chemical descriptors can be derived to predict how this compound might behave in chemical reactions.

Evaluation of Electrophilicity, Nucleophilicity, Chemical Hardness, and Softness Indices

Based on the HOMO and LUMO energies, descriptors that quantify reactivity can be calculated. scirp.orgnih.gov

Electronegativity (χ) and Chemical Potential (μ) would indicate the tendency of the molecule to attract electrons.

Chemical Hardness (η) and Softness (S) would describe the molecule's resistance to change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. acs.org

The Electrophilicity Index (ω) would provide a quantitative measure of the molecule's ability to act as an electrophile (an electron acceptor). researchgate.netnih.gov

A corresponding Nucleophilicity Index (N) would quantify its ability to act as a nucleophile (an electron donor).

These indices are invaluable for rationalizing the reactivity of molecules in various chemical transformations. ichem.mdnih.gov

Utilization of Fukui Functions and Molecular Electrostatic Surface Potential (MESP) for Reactive Site Identification

To pinpoint where on the molecule reactions are most likely to occur, local reactivity descriptors are used.

Fukui Functions would be calculated to identify the atoms within this compound that are most susceptible to nucleophilic attack, electrophilic attack, or radical attack.

The Molecular Electrostatic Surface Potential (MESP) provides a visual map of charge distribution on the molecule's surface. acs.orgresearchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. researcher.lifeyoutube.com For this compound, the MESP would highlight the influence of the electronegative chlorine atom and the polarizable aromatic rings on its reactivity.

Computational Mechanistic Investigations

The mapping of reaction pathways involves identifying the sequence of elementary steps that connect reactants to products. A key aspect of this is the characterization of transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy and, consequently, the rate of the reaction.

While specific computational studies on the reaction pathways of this compound are not extensively documented in publicly available literature, the general methodologies can be described. For instance, the synthesis of chloromethylated biphenyls often involves electrophilic substitution reactions. A probable mechanism for the chloromethylation of biphenyl, which can be computationally modeled, involves the formation of a chloromethyl cation ([ClCH₂]⁺) that then attacks the biphenyl ring. rsc.org Density Functional Theory (DFT) calculations are a common tool to model such reactions. These calculations can elucidate the structure and energy of intermediates and transition states. For example, in a related system, DFT calculations were used to study the nitrile-assisted meta-C–H functionalization of biphenyl derivatives, revealing a complex Pd-Ag dimeric transition state. escholarship.org This highlights the ability of computational methods to uncover intricate mechanistic details that are not intuitively obvious.

The following table illustrates the type of data that can be generated from DFT calculations for a hypothetical reaction step involving a biphenyl derivative, such as the activation barriers for different pathways.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Key Finding | Reference |

| Aryl Migration in a Chloromethyl Silicate | DFT (B3LYPD3/6-311G+(2d,p)) | 34.0 | The transition state involves the migrating aryl group in an axial position. | semanticscholar.org |

| Nitrile-Assisted meta-C-H Olefination | DFT | Not specified | A Pd-Ag heterodimeric transition state is favored, leading to meta-selectivity. | escholarship.org |

This table presents data for related compounds to illustrate the application of computational methods in characterizing reaction pathways and transition states.

For this compound, computational mapping could be applied to understand its reactivity in nucleophilic substitution reactions at the chloromethyl group. By modeling the approach of a nucleophile, the transition state for the substitution can be located, and the activation energy can be calculated. This would allow for predictions of reactivity with different nucleophiles.

Solvents can significantly influence the thermodynamics and kinetics of a reaction. acs.org Computational models, particularly continuum solvation models like the Polarizable Continuum Model (PCM), are widely used to account for the bulk effects of a solvent. frontiersin.org These models treat the solvent as a continuous medium with a specific dielectric constant, which can stabilize or destabilize charged or polar species.

The following interactive table demonstrates how solvent effects on reaction rates can be quantified computationally for a generic reaction.

| Solvent | Dielectric Constant (ε) | Calculated Relative Rate Constant (k_rel) |

| Hexane | 1.88 | 1.0 |

| Toluene | 2.38 | 5.2 |

| Acetonitrile (B52724) | 37.5 | 89.4 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 150.7 |

This is a hypothetical data table to illustrate the computational prediction of solvent effects on reaction kinetics.

In the context of this compound, computational modeling could predict how the thermodynamics of its formation via reactions like the Suzuki-Miyaura coupling are affected by the solvent system. rsc.org Furthermore, the kinetics of its subsequent reactions can be computationally screened in various solvents to identify optimal reaction conditions.

Mapping of Reaction Pathways and Transition State Characterization

Molecular Dynamics Simulations for Conformational Landscape Exploration

Biphenyl and its derivatives are not rigid molecules; they exhibit torsional freedom around the bond connecting the two phenyl rings. The orientation of the rings relative to each other defines the conformational landscape of the molecule. Molecular dynamics (MD) simulations are a powerful computational technique used to explore this landscape by simulating the atomic motions of the molecule over time. nih.govacs.org

MD simulations provide a dynamic picture of the molecule, revealing the accessible conformations and the energy barriers between them. For substituted biphenyls, the size and nature of the substituents on the ortho positions are critical in determining the rotational barrier. A computational study on chlorinated biphenyls utilized conformational searches refined by molecular dynamics simulations to understand their conformational mobility. nih.govacs.org

For this compound, the substituents are in the meta position, which generally results in a lower rotational barrier compared to ortho-substituted biphenyls. MD simulations can be used to calculate the free energy profile for the rotation around the central carbon-carbon bond. This would reveal the most stable conformations and the energy required to interconvert between them. A study on biphenyl itself has shown that while the molecule is planar in the solid state, it has a twisted conformation in the gas phase with a torsion angle of about 44°. researchgate.net The presence of the chloromethyl group in the meta position would influence this preferred angle.

The results from MD simulations can be summarized in tables that show key conformational properties, as illustrated below for a generic substituted biphenyl.

| Property | Computational Method | Calculated Value | Significance | Reference |

| Torsional Angle (ψ) | MD Simulation | 35-50° | Defines the most stable rotational conformation of the biphenyl rings. | nih.govacs.orgresearchgate.net |

| Rotational Energy Barrier | DFT | 2-5 kcal/mol | Energy required for the interconversion between enantiomeric conformers. | mdpi.com |

This table presents typical data obtained from conformational studies of biphenyl derivatives.

By exploring the conformational landscape of this compound, MD simulations can provide crucial insights into how its shape influences its interactions with other molecules, such as biological receptors or catalysts.

Applications of 3 Chloromethyl 1,1 Biphenyl in Advanced Organic Synthesis and Materials Science

Versatile Building Block in the Synthesis of Complex Organic Molecules

The biphenyl (B1667301) moiety is a crucial structural motif found in a wide array of medicinally active compounds, natural products, and materials for organic light-emitting diodes (OLEDs). rsc.org The presence of the chloromethyl group in 3-(Chloromethyl)-1,1'-biphenyl provides a reactive handle for chemists to introduce this important biphenyl scaffold into larger, more complex molecular structures.

Precursor for Diversely Functionalized Biphenyl Derivatives

This compound serves as a key intermediate for the synthesis of a variety of functionalized biphenyl derivatives. The chloromethyl group is readily susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. For instance, it can be reacted with amines or thiols to form new carbon-nitrogen or carbon-sulfur bonds, respectively. This reactivity is fundamental in modifying the compound to enhance its functionality or to prepare it for subsequent reactions.

Furthermore, the biphenyl structure itself can be subjected to various transformations. Electrophilic substitution reactions, similar to those of benzene, can be employed to further functionalize the aromatic rings. rsc.org Common transformations include halogenation, nitration, and Friedel-Crafts reactions. rsc.org

A notable application of a related compound, 3-(chloromethyl)-2-methyl-1,1'-biphenyl (B1317249), is as a key intermediate in the production of the pyrethroid insecticide bifenthrin (B131952). asianpubs.orgsmolecule.com This highlights the industrial importance of chloromethylated biphenyls as precursors to valuable commercial products.

Strategies for Incorporating the Biphenyl Motif into Target Molecules

Several synthetic strategies leverage the reactivity of this compound to incorporate the biphenyl unit into target molecules. One common approach is through alkylation reactions, where the chloromethyl group acts as an electrophile. For example, in the synthesis of certain biphenyl oxazole (B20620) derivatives, a related compound, 1-bromo-3-(chloromethyl)-2-methylbenzene, is used to alkylate a hydroxybenzaldehyde derivative. rsc.org

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also powerful tools for constructing complex biphenyl-containing molecules. rsc.org While this compound itself is not the direct substrate for the coupling, its derivatives can be. For instance, the biphenyl core can be synthesized via a Suzuki-Miyaura reaction, and then the chloromethyl group can be introduced in a subsequent step. This multi-step approach allows for the controlled assembly of intricate molecular architectures.

The table below summarizes some of the key reactions and transformations involving chloromethylated biphenyls, demonstrating their versatility in organic synthesis.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Nucleophilic Substitution | Amines, Thiols | Functionalized Biphenyls | smolecule.com |

| Friedel-Crafts Alkylation | Aromatic compounds, Lewis acid | Arylated Biphenyls | rsc.org |

| Suzuki-Miyaura Coupling | Boronic acids, Palladium catalyst | Complex Biphenyls | rsc.org |

| Chloromethylation | Formaldehyde (B43269), HCl, Lewis acid | Chloromethylated Biphenyls | rsc.orgsmolecule.com |

Development of Novel Polymeric and Material Architectures

The reactivity of this compound and its derivatives extends beyond small molecule synthesis into the realm of polymer chemistry and materials science. The ability of the chloromethyl group to participate in polymerization and cross-linking reactions makes it a valuable monomer for creating advanced materials with unique properties.

Synthesis of Cross-Linked Polymers and Networks

The chloromethyl group is a key functional group for creating cross-linked polymers. In a process known as Friedel-Crafts alkylation, the chloromethyl group can react with other aromatic rings in the presence of a Lewis acid catalyst to form methylene (B1212753) bridges between polymer chains. rsc.org This cross-linking process transforms linear or branched polymers into a robust three-dimensional network, significantly enhancing the material's thermal and mechanical stability. A related compound, 4,4'-bis(chloromethyl)-1,1'-biphenyl (B167468), is frequently used as an external cross-linker in the synthesis of such networks. acs.org

Fabrication of Hypercross-Linked Polymers and Porous Organic Frameworks for Catalytic and Adsorption Applications

A specific class of cross-linked polymers, known as hyper-cross-linked polymers (HCPs), has gained significant attention for its high surface area and porous nature. rsc.org These materials are synthesized by extensive cross-linking of aromatic monomers, often using external cross-linkers like 4,4'-bis(chloromethyl)-1,1'-biphenyl. rsc.orgacs.orgrsc.org The resulting porous organic frameworks (POFs) exhibit excellent potential for applications in gas storage and separation, as well as catalysis. rsc.org

The judicious selection of monomers and cross-linkers allows for the tuning of the porous topology of the resulting polymer framework. smolecule.com This control over the material's architecture is crucial for optimizing its performance in specific applications. For example, HCPs derived from biphenyl-based monomers have shown promise as adsorbents for carbon dioxide capture. rsc.org

Application in Membrane Science (e.g., Alkaline Membranes for Fuel Cells)

In the field of membrane science, functionalized biphenyl derivatives play a critical role in the development of high-performance membranes for applications such as fuel cells. Alkaline anion exchange membranes (AEMs) are a key component of alkaline fuel cells, and their performance is highly dependent on the properties of the constituent polymer. researchgate.net

Cross-linking is a common strategy to improve the mechanical stability and reduce the swelling of AEMs. researchgate.netresearchgate.net While direct use of this compound in this context is less documented, the principle of using chloromethylated compounds for cross-linking is well-established. For instance, a novel cross-linking agent, 4,4'-((3,3'-bis(chloromethyl)-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))dianiline (BCBD), has been used to prepare cross-linked polysulfone-based alkaline membranes. researchgate.net This strategy not only improves the membrane's stability but also introduces additional functional groups. researchgate.net The development of such advanced membranes is crucial for the advancement of clean energy technologies.

The table below provides an overview of the application of chloromethylated biphenyls in materials science.

| Application Area | Material Type | Key Feature | Reference |

| Polymer Chemistry | Cross-Linked Polymers | Enhanced thermal and mechanical stability | rsc.orgacs.org |

| Materials for Adsorption | Hypercross-Linked Polymers (HCPs) | High surface area, tunable porosity | rsc.orgrsc.org |

| Membrane Science | Alkaline Anion Exchange Membranes (AEMs) | Improved stability and performance | researchgate.netresearchgate.net |

Role in Catalysis and Ligand Design

The reactivity of the chloromethyl group makes this compound a valuable building block for the development of specialized ligands and catalysts.

Precursor for the Synthesis of Catalytically Active Ligands and Organocatalysts

This compound serves as a key starting material for synthesizing a range of ligands used in catalysis. The chloromethyl group provides a reactive site for introducing phosphine (B1218219), amine, or other coordinating groups, which are essential for the activity of many catalysts. For instance, it can be used to create bidentate or multidentate phosphine ligands, which are effective in metal-catalyzed reactions like hydroformylation, asymmetric hydrogenation, and allylic alkylation. rsc.org The biphenyl framework of these ligands contributes to their steric and electronic properties, which can be fine-tuned to control the selectivity and efficiency of catalytic processes.

In the realm of organocatalysis, which utilizes small organic molecules as catalysts, this compound can be incorporated into chiral structures. For example, it can be a component in the synthesis of recyclable, lipophilic cinchona squaramide organocatalysts. beilstein-journals.org These catalysts have proven effective in stereoselective reactions, such as the synthesis of precursors for the muscle relaxant baclofen. beilstein-journals.org

Immobilization of Catalysts onto Polymeric Supports for Heterogeneous Catalysis

A significant application of this compound is in the immobilization of homogeneous catalysts onto solid supports, a key strategy in developing heterogeneous catalysts. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation from the reaction mixture and potential for recycling.

The related compound, 4,4'-bis(chloromethyl)-1,1'-biphenyl, is particularly useful in this context. It can act as a cross-linking agent in the synthesis of hyper-cross-linked polymers (HCPs). acs.org These porous polymers can then be functionalized with catalytic moieties. For example, HCPs derived from 4,4'-bis(chloromethyl)-1,1'-biphenyl can be sulfonated to create solid acid catalysts. rsc.org These materials exhibit high thermal and chemical stability and are promising for various acid-catalyzed reactions. rsc.org

Furthermore, these polymeric supports can serve as macroligands for the immobilization of molecular metal complexes. Ruthenium or iridium complexes, for instance, can be anchored to polyphosphine networks derived from 4,4'-bis(chloromethyl)-1,1'-biphenyl, creating stable and porous heterogeneous catalysts for reactions like CO2 hydrogenation. acs.org

Intermediate in the Synthetic Routes to Agrochemicals and Pharmaceuticals

The biphenyl motif is a common structural feature in many biologically active compounds. Consequently, this compound and its derivatives are important intermediates in the synthesis of various agrochemicals and pharmaceuticals.

Chemical Precursor to Specific Insecticides (e.g., Bifenthrin)

One of the most prominent applications of this compound is as a key intermediate in the production of the pyrethroid insecticide, bifenthrin. smolecule.comasianpubs.org Bifenthrin is a widely used insecticide and acaricide effective against a broad spectrum of pests in agricultural and public health settings. smolecule.comwikipedia.orgfao.org

The synthesis of bifenthrin involves the esterification of a specific cyclopropanecarboxylic acid with 2-methyl-3-biphenylmethanol. google.com 3-(Chloromethyl)-2-methyl-1,1'-biphenyl is a direct precursor to this alcohol. smolecule.comasianpubs.orgnih.gov The traditional synthesis of this intermediate has been complex and involved hazardous reagents. asianpubs.org However, more recent and efficient synthetic methods have been developed to produce 3-(chloromethyl)-2-methyl-1,1'-biphenyl in higher yields and with a better environmental profile. asianpubs.org

Table 1: Synthesis of Bifenthrin Precursor

| Precursor | Product | Key Reaction |

|---|---|---|

| 3-(Chloromethyl)-2-methyl-1,1'-biphenyl | 2-Methyl-3-biphenylmethanol | Hydrolysis |

Strategies for Incorporating the this compound Scaffold into Bioactive Molecules